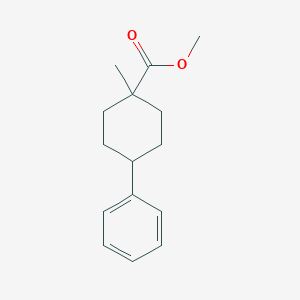
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a methyl group, a phenyl group, and a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate typically involves the esterification of 1-methyl-4-phenylcyclohexane-1-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: Similar structure but with a double bond in the cyclohexane ring.
1-methyl-1-phenylcyclohexane: Lacks the carboxylate ester group.
4-Methyl-1-cyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
Methyl 1-methyl-4-phenylcyclohexane-1-carboxylate is unique due to the presence of both a phenyl group and a carboxylate ester group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
94230-57-6 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
methyl 1-methyl-4-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H20O2/c1-15(14(16)17-2)10-8-13(9-11-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clé InChI |
XFCXFXHTPWOQDO-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


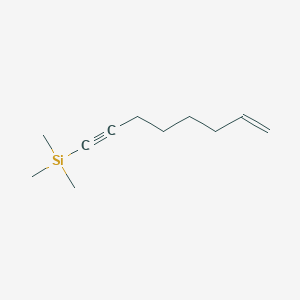
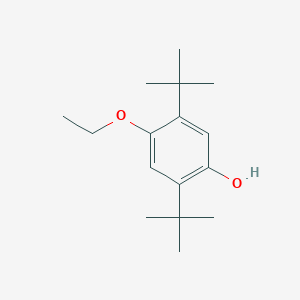

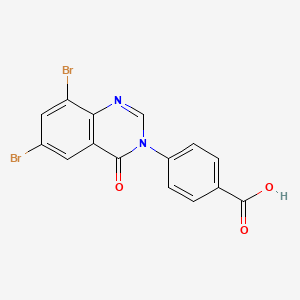
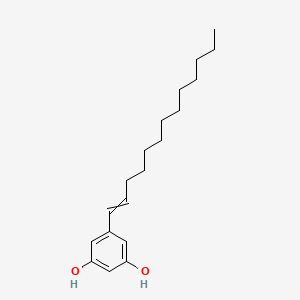
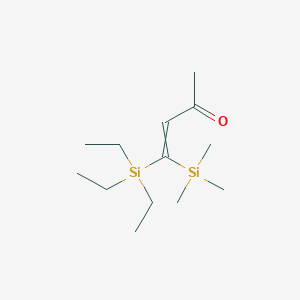

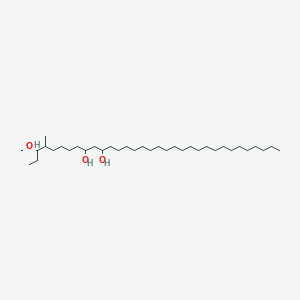
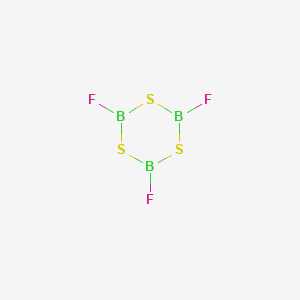
![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
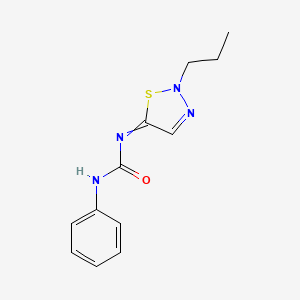
![3-[tert-Butoxy(diethoxy)silyl]propan-1-amine](/img/structure/B14365074.png)
![2-Methoxy-N-[4-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]propanamide](/img/structure/B14365080.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)
